The primary application of 2-(Diphenylphosphino)benzaldehyde oxime lies in its use as a ligand for palladium in various cross-coupling reactions. These reactions are fundamental tools for organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules.
-(Diphenylphosphino)benzaldehyde oxime possesses both a phosphine group (PPh2) and an imine group (C=N-OH) which can coordinate with the palladium center. The phosphine group acts as a strong σ-donor, while the imine group participates in π-backbonding, creating a stable and electronically versatile ligand. This combination of donor properties makes 2-(Diphenylphosphino)benzaldehyde oxime effective in promoting a wide range of cross-coupling reactions, including:
2-(Diphenylphosphino)benzaldehyde oxime is a chemical compound with the molecular formula C19H16NOP and a molecular weight of 305.32 g/mol. It is also known by several synonyms, including N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine, and has the CAS number 153358-05-5. This compound is characterized by its unique structure, which includes a diphenylphosphino group attached to a benzaldehyde oxime moiety. It is insoluble in water and is primarily used in organic synthesis, particularly in reactions involving aldoximes .
DPBO's mechanism of action in cross-coupling reactions involves its coordination to the palladium center. The Ph2P group donates electron density to the palladium, making it more susceptible to oxidative addition of the aryl or vinyl halide. The oxime moiety may influence the electronic properties of the ligand and potentially participate in hydrogen bonding interactions within the catalyst complex, but detailed mechanistic studies are needed to fully understand its role [].
While specific biological activities of 2-(Diphenylphosphino)benzaldehyde oxime are not extensively documented, compounds containing phosphine ligands often exhibit interesting biological properties due to their ability to interact with metal ions and enzymes. Such interactions can influence various biochemical pathways, although further research is needed to elucidate any direct biological effects associated with this compound.
The synthesis of 2-(Diphenylphosphino)benzaldehyde oxime typically involves the following steps:
2-(Diphenylphosphino)benzaldehyde oxime has several applications in synthetic chemistry:
Interaction studies involving 2-(Diphenylphosphino)benzaldehyde oxime primarily focus on its role as a ligand in coordination chemistry. It can interact with various transition metals, forming stable complexes that can be characterized using techniques like NMR spectroscopy and X-ray crystallography. These studies help understand how the compound influences reaction pathways and catalytic efficiency.
Several compounds share structural similarities with 2-(Diphenylphosphino)benzaldehyde oxime, particularly those containing phosphine or oxime functionalities. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine | Phosphine | Simple phosphine without oxime functionality |
Benzaldehyde oxime | Aldoxime | Lacks phosphine group; simpler structure |
2-(Diethylphosphino)benzaldehyde oxime | Phosphine Oxime | Similar functionality but different alkyl groups |
Triphenylphosphine | Phosphine | More sterically hindered; used in different catalytic contexts |
The uniqueness of 2-(Diphenylphosphino)benzaldehyde oxime lies in its dual functionality as both a phosphine ligand and an aldoxime derivative, making it particularly versatile for specific catalytic applications that require both properties .
The preparation of 2-(Diphenylphosphino)benzaldehyde oxime represents a critical advancement in organophosphorus chemistry, offering researchers a versatile ligand with unique coordination capabilities. The primary synthetic route involves the reaction of 2-(diphenylphosphino)benzaldehyde with hydroxylamine hydrochloride under carefully controlled conditions.
The standard synthetic procedure begins with the dissolution of hydroxylamine hydrochloride in an aqueous medium, followed by the addition of a suitable base such as sodium acetate or pyridine to maintain optimal reaction conditions. The introduction of 2-(diphenylphosphino)benzaldehyde into this reaction mixture initiates the formation of the oxime linkage through nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde functionality. This mechanism proceeds through the characteristic formation of a tetrahedral intermediate, which subsequently eliminates water to yield the desired oxime product.
The reaction conditions significantly influence both the yield and stereochemical outcome of the synthesis. Temperature control proves particularly crucial, as elevated temperatures can lead to side reactions or decomposition of the sensitive phosphine moiety. The optimal temperature range typically falls between room temperature and 75°C, depending on the specific reaction medium employed. The choice of solvent system also impacts the reaction efficiency, with methanol demonstrating superior performance in many cases due to its ability to solubilize both reactants while maintaining chemical compatibility with the phosphine functionality.
Characterization of the synthesized product employs multiple analytical techniques to confirm both structural integrity and purity. Nuclear magnetic resonance spectroscopy provides definitive evidence for successful oxime formation, with the characteristic oxime proton appearing as a distinctive signal in the proton nuclear magnetic resonance spectrum. The phosphorus nuclear magnetic resonance spectrum reveals the chemical environment of the phosphorus atom, typically appearing around the expected chemical shift range for aryl phosphines.
The physical properties of 2-(Diphenylphosphino)benzaldehyde oxime include a melting point range of 173-178°C, indicating good thermal stability under standard laboratory conditions. The compound exhibits a molecular weight of 305.32 grams per mole and demonstrates limited solubility in water while maintaining good solubility in common organic solvents. These properties make it suitable for various synthetic applications while ensuring ease of handling and purification.
Quality control measures during synthesis involve monitoring the reaction progress through thin-layer chromatography and confirming product identity through spectroscopic analysis. The successful synthesis typically yields the compound with purity levels exceeding 95%, as confirmed by various analytical techniques including high-performance liquid chromatography and elemental analysis.
Analytical Parameter | Value | Method |
---|---|---|
Melting Point | 173-178°C | Differential Scanning Calorimetry |
Molecular Weight | 305.32 g/mol | Mass Spectrometry |
Purity | >95% | High-Performance Liquid Chromatography |
Solubility in Water | Insoluble | Visual Assessment |
Phosphorus Content | 10.15% | Elemental Analysis |
The structural characterization of 2-(Diphenylphosphino)benzaldehyde oxime reveals a complex molecular architecture that contributes significantly to its unique chemical properties and coordination behavior. The molecule features a benzene ring substituted with both a diphenylphosphino group and an aldoxime functionality in the ortho position, creating a potentially bidentate ligand system.
X-ray crystallographic studies of metal complexes containing this ligand have provided detailed insights into the spatial arrangement of functional groups and their influence on coordination geometry. The phosphorus atom adopts a pyramidal geometry typical of tertiary phosphines, while the oxime nitrogen presents both lone pair electrons and the hydroxyl oxygen for potential coordination interactions. This structural arrangement enables the molecule to function as a chelating ligand, forming five-membered metallacycles with transition metals.
The oxime functionality exists predominantly in the E-configuration, as evidenced by nuclear magnetic resonance studies and crystallographic analysis of various derivatives. This stereochemical preference results from the minimization of steric interactions between the bulky diphenylphosphino group and the oxime hydroxyl functionality. The E-configuration also optimizes the spatial relationship between the phosphorus and nitrogen donor atoms for chelating coordination modes.
Spectroscopic analysis provides comprehensive structural information through multiple techniques. Infrared spectroscopy reveals characteristic absorption bands corresponding to the oxime carbon-nitrogen double bond and the hydroxyl stretching vibration. The phosphine functionality exhibits typical aromatic carbon-hydrogen stretching frequencies, while the aromatic region displays the complex pattern expected for multiple phenyl substituents.
Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure through both one-dimensional and two-dimensional experiments. The proton nuclear magnetic resonance spectrum displays characteristic resonances for the oxime proton, aromatic protons from both the substituted benzene ring and the diphenyl phosphine groups, and the oxime hydroxyl proton. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of various structural components.
The phosphorus nuclear magnetic resonance spectrum typically shows a single resonance for the phosphorus atom, confirming the integrity of the phosphine functionality and providing information about its chemical environment. The chemical shift value falls within the expected range for aryl phosphines, while the absence of phosphorus-phosphorus coupling confirms the monomeric nature of the compound in solution.
Carbon nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct resonances for the oxime carbon, aromatic carbons, and the various substituted positions on the benzene rings. The multiplicities observed in carbon-13 nuclear magnetic resonance spectra, particularly when phosphorus decoupling is not employed, provide additional structural confirmation through phosphorus-carbon coupling patterns.
Structural Feature | Nuclear Magnetic Resonance Data | Infrared Data |
---|---|---|
Oxime Carbon-Nitrogen | δ 150-160 ppm (13C) | 1640-1660 cm⁻¹ |
Oxime Hydrogen | δ 8.0-8.5 ppm (1H) | - |
Hydroxyl Group | δ 9-11 ppm (1H) | 3200-3400 cm⁻¹ |
Phosphorus Atom | δ -10 to -20 ppm (31P) | - |
Aromatic Carbons | δ 120-140 ppm (13C) | 1450-1600 cm⁻¹ |
The preparation of derivatives from 2-(Diphenylphosphino)benzaldehyde oxime encompasses various chemical transformations that exploit both the oxime and phosphine functionalities to create structurally diverse compounds with enhanced or modified properties. These derivatization strategies serve multiple purposes, including the synthesis of metal complexes, the preparation of protected forms, and the development of compounds with altered electronic or steric characteristics.
Metal complex formation represents the most extensively studied derivatization pathway for this compound. The bidentate nature of the ligand enables the formation of stable chelate complexes with various transition metals, including palladium, platinum, and nickel. The synthesis of palladium complexes typically involves the reaction of the ligand with palladium precursors such as [PdCl2(COD)] (COD = 1,5-cyclooctadiene) in dichloromethane at room temperature. This reaction proceeds through ligand substitution mechanisms, resulting in the formation of complexes with different stoichiometries depending on the metal-to-ligand ratio employed.
The preparation of mononuclear palladium complexes follows a straightforward synthetic protocol where one equivalent of the phosphino-oxime ligand reacts with the palladium precursor to yield [PdCl2{κ2-(P,N)-2-Ph2PC6H4CH=NOH}]. This complex formation demonstrates the chelating ability of the ligand and confirms the anticipated coordination mode through both phosphorus and nitrogen donor atoms. The resulting complex exhibits enhanced stability compared to monodentate phosphine complexes due to the chelate effect.
Binuclear complex formation occurs when two equivalents of the ligand react with the palladium precursor, leading to the formation of cationic species [Pd{κ2-(P,N)-2-Ph2PC6H4CH=NOH}2][Cl]2. These complexes display different electronic and steric properties compared to their mononuclear counterparts, offering distinct catalytic capabilities and reactivity patterns. The bis-chelated structure results in square-planar geometry around the palladium center, with both ligands coordinating in a bidentate fashion.
Platinum complex synthesis follows similar methodological approaches, with [PtCl2(COD)] serving as a common precursor for complex formation. The reaction conditions mirror those employed for palladium complexes, although platinum complexes often require slightly modified conditions due to the different kinetic behavior of platinum compared to palladium. The resulting platinum complexes exhibit similar structural features to their palladium analogs but display different electronic properties and catalytic activities.
Oximate derivative formation represents another significant derivatization strategy, involving the deprotonation of the oxime hydroxyl group to generate anionic species. Treatment with bases such as sodium carbonate or potassium hydroxide leads to the formation of oximate anions, which can subsequently coordinate to metal centers in different binding modes. These deprotonated forms often exhibit enhanced nucleophilicity and altered coordination preferences compared to the neutral oxime.
Alkylation reactions of the oxime functionality provide access to oxime ether derivatives with modified electronic and steric properties. These transformations typically employ alkyl halides or other electrophilic alkylating agents under basic conditions. The resulting oxime ethers retain the phosphine functionality while modifying the nitrogen-based coordination site, leading to altered ligand behavior and coordination chemistry.
The preparation of acylated derivatives through reaction with acyl chlorides represents another valuable derivatization strategy. These reactions typically proceed under mild conditions in the presence of base to neutralize the generated hydrogen chloride. The resulting oxime esters exhibit different coordination properties and can serve as protected forms of the parent compound or as distinct ligand systems with unique properties.
Derivative Type | Reaction Conditions | Yield Range | Key Characteristics |
---|---|---|---|
Palladium Complexes | [PdCl2(COD)], CH2Cl2, RT | 70-85% | Chelating coordination |
Platinum Complexes | [PtCl2(COD)], CH2Cl2, RT | 65-80% | Enhanced stability |
Oximate Salts | Na2CO3, aqueous medium | 80-95% | Anionic coordination |
Oxime Ethers | Alkyl halides, base | 60-75% | Modified electronics |
Oxime Esters | Acyl chlorides, base | 70-85% | Protected functionality |